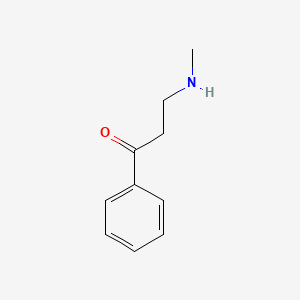

3-(Methylamino)-1-phenylpropan-1-one

Description

Significance of the Propanone Skeleton in Organic Synthesis

The propanone skeleton, also known as acetone, is the simplest ketone and serves as a fundamental building block in organic chemistry. youtube.combyjus.comwikipedia.org Its structure consists of a three-carbon chain with a central carbonyl group (a carbon-oxygen double bond). youtube.comyoutube.comyoutube.com This functional group makes the propanone structure highly reactive and useful for forming new carbon-carbon bonds, notably through reactions like the aldol (B89426) condensation. wikipedia.org Acetone itself is a precursor in the industrial synthesis of important materials like methyl methacrylate (B99206) and bisphenol A, which are used to produce a wide range of plastics. wikipedia.org

In 3-(Methylamino)-1-phenylpropan-1-one, the basic propanone framework is significantly modified. The presence of a phenyl group at the 1-position and a methylamino group at the 3-position transforms the simple skeleton into a more complex and functionalized scaffold. This arrangement of functional groups—a ketone, an aromatic ring, and an amine—provides multiple reactive sites, making the molecule a valuable and versatile component in synthetic chemistry.

Contextualization as a Synthetic Intermediate in Complex Molecule Construction

This compound is a key synthetic intermediate, primarily valued for its role as a direct precursor to other important compounds. Its chemical structure allows for a variety of transformations, including oxidation and reduction reactions. A particularly significant reaction is the reduction of its ketone group to a secondary alcohol, which yields 3-(methylamino)-1-phenylpropan-1-ol (B195923).

This resulting amino alcohol is a crucial intermediate in the multi-step synthesis of several complex pharmaceutical molecules. google.com For instance, the synthesis of fluoxetine (B1211875), a widely used antidepressant, prominently features 3-(methylamino)-1-phenylpropan-1-ol as a key precursor. google.comgoogle.com The synthesis often begins with a Claisen condensation of acetophenone (B1666503), eventually leading to an intermediate that is reduced to form the amino alcohol. google.com Therefore, this compound lies at a critical juncture in these synthetic pathways, representing the penultimate step before the formation of the chiral alcohol intermediate.

Key Synthetic Transformation

| Reactant | Reaction | Product | Significance |

|---|

Relevance in Pharmaceutical Chemistry Research as a Precursor and Structural Motif

The importance of this compound in pharmaceutical chemistry is primarily linked to its role as a precursor and a structural motif for bioactive molecules. It is a vital intermediate in the production of drugs that act on the central nervous system. alfachemch.com

Its most well-documented application is in the synthesis of antidepressants like fluoxetine and medications for attention deficit hyperactivity disorder (ADHD) such as atomoxetine. The core structure of this compound provides the foundational framework for these drugs. The specific arrangement of the phenyl, amino, and propyl components is a recurring motif in many neurologically active compounds.

Beyond its established role as a precursor, research has explored derivatives of this compound for potential therapeutic applications. Studies have investigated its stimulant properties for conditions like ADHD and its potential to modulate monoamine reuptake. The hydrochloride salt has also been studied as a potential alternative to fluoxetine in certain experimental contexts, such as under microwave irradiation, with possible applications in research related to neurodegenerative diseases. alfachemch.com

Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIKBWLFBLRPJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328203 | |

| Record name | 3-(methylamino)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27152-62-1 | |

| Record name | 3-(methylamino)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 3-(Methylamino)-1-phenylpropan-1-one

The direct synthesis of this compound, a classic β-amino ketone, is predominantly achieved through several key synthetic strategies. These methods include the renowned Mannich reaction, specific condensation approaches, and strategic reductions of unsaturated precursors.

The Mannich reaction is a cornerstone of carbon-carbon bond formation, providing a direct route to β-amino carbonyl compounds, also known as Mannich bases. oarjbp.comwikipedia.org This three-component condensation involves an active hydrogen compound (an enolizable ketone or aldehyde), an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comwikipedia.orgorganic-chemistry.org For the synthesis of this compound, the reactants are acetophenone (B1666503) (the active hydrogen compound), formaldehyde, and methylamine (B109427). acs.orggoogle.com

The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgchemistrysteps.com The ketone, in its enol form, then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino ketone product. wikipedia.orgchemistrysteps.com This reaction is a fundamental method for aminoalkylation. wikipedia.org

The efficiency of the Mannich reaction is highly dependent on the optimization of various parameters, including the stoichiometry of reactants, temperature, and the choice of solvent. Research has demonstrated that careful control of these conditions is crucial for maximizing the yield of the desired β-amino ketone.

For the synthesis of this compound hydrochloride, different solvent and temperature combinations have been explored. One established method involves refluxing acetophenone, paraformaldehyde (a source of formaldehyde), and methylamine hydrochloride in ethanol. google.com Another approach utilizes isopropanol (B130326) as the solvent and conducts the reaction under pressure at an elevated temperature of 90 °C. google.com The molar ratios of the reactants are also a critical factor; ratios of acetophenone to paraformaldehyde to methylamine hydrochloride have been investigated at 1:1:1, 1:1:1.5, and 1:1.5:1 to optimize product yield. google.com

| Ketone | Aldehyde Source | Amine Salt | Molar Ratio (Ketone:Aldehyde:Amine) | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | Paraformaldehyde | Methylamine Hydrochloride | 1:1.5:1 | Ethanol | Reflux | google.com |

| Acetophenone | Paraformaldehyde | Methylamine Hydrochloride | 1:1:1.5 | Isopropanol | 90 °C | google.com |

The synthesis of this compound via the Mannich reaction is fundamentally a condensation process where three components assemble with the elimination of a water molecule. oarjbp.com The use of methylamine hydrochloride is a common and effective strategy in this synthesis. acs.orggoogle.comgoogle.com The hydrochloride salt of the amine is often preferred as it can prevent side reactions and facilitate the formation of the necessary iminium ion intermediate under the typically acidic or neutral conditions of the reaction. The reaction between acetophenone, formaldehyde, and methylamine hydrochloride represents a direct and widely cited example of this condensation approach. acs.org

An alternative pathway to saturated β-amino ketones involves the reduction of α,β-unsaturated ketone precursors, also known as enaminones. This strategy hinges on the selective reduction of the carbon-carbon double bond while leaving the carbonyl group intact. Various reducing agents and catalytic systems have been developed for the 1,4-conjugate reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.orgorganicreactions.orgacs.org

For instance, the precursor 1-phenyl-3-methylamino-2-propen-1-one can be synthesized through the Claisen condensation of acetophenone with ethyl formate, followed by a reaction with methylamine hydrochloride. google.com This α,β-unsaturated intermediate can then be subjected to reduction.

The choice of reducing agent is critical for achieving the desired chemoselectivity. While powerful reducing agents might reduce both the double bond and the ketone, milder and more selective methods are preferred. One documented technique for a similar transformation involves the use of sodium borohydride (B1222165) in glacial acetic acid. google.com This system has been successfully used to reduce the α,β-unsaturated double bond in 3-(methylamino)-1-phenyl-2-propen-1-one, although in this specific case it also reduced the ketone to yield the corresponding alcohol, 3-methylamino-1-phenyl-1-propanol. google.com However, the principle of reducing the enaminone precursor remains a valid strategy, and other methods, such as catalytic hydrogenation or metal-ammonia reductions, are known to selectively reduce the double bond of α,β-unsaturated ketones to furnish the saturated ketone. organicreactions.org

Strategic Reductions of α,β-Unsaturated Ketone Precursors

Synthesis of Related Structures and Precursors from this compound

This compound is not only a synthetic target but also a valuable intermediate for the preparation of other molecules. The functional groups present—a secondary amine and a ketone—are amenable to a variety of chemical transformations.

A primary transformation is the reduction of the ketone functionality. For example, this compound hydrochloride can be reduced to the corresponding alcohol, 3-(methylamino)-1-phenylpropan-1-ol (B195923). google.com This reduction can be achieved using various reducing agents, including catalytic hydrogenation with Raney nickel under hydrogen pressure or with reagents like sodium borohydride. google.comgoogle.com The resulting amino alcohol is a key precursor in the synthesis of various other compounds. googleapis.com

Furthermore, the ketone can serve as a handle for creating more complex structures. For instance, a closely related compound, 3-dimethylamino-1-phenylpropan-1-one, is used as a starting material which is first reduced to the alcohol and then converted to other derivatives. nih.gov This highlights the utility of the β-amino ketone scaffold as a versatile building block in multi-step syntheses.

| Starting Material | Reagent/Condition | Product | Transformation Type | Reference |

|---|---|---|---|---|

| This compound Hydrochloride | Raney Nickel, H2 (0.3–1.5 MPa) | 3-(Methylamino)-1-phenylpropan-1-ol | Ketone Reduction | google.com |

| 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (analogue) | Sodium Borohydride | 3-(Dimethylamino)-1-phenylpropan-1-ol | Ketone Reduction | nih.gov |

Preparation of 3-(Methylamino)-1-phenylpropan-1-ol (Alcohol Form)

3-(Methylamino)-1-phenylpropan-1-ol is a key intermediate that can be obtained through several reductive pathways. The alcohol functionality in this compound is a precursor to the ketone in this compound via oxidation.

Catalytic hydrogenation is a prominent method for the synthesis of 3-(methylamino)-1-phenylpropan-1-ol. Raney nickel, a fine-grained nickel-aluminium alloy, serves as a catalyst for various hydrogenation reactions due to its high catalytic activity and stability. wikipedia.org In one documented method, 3-methylamino-1-phenylpropanol is prepared by the hydrogenation reduction of 3-methylamino-1-phenylpropanone hydrochloride using a Raney nickel catalyst. google.com This process is noted for its high product yield and good quality. google.com

The reaction is typically carried out in a solvent such as water, methanol, ethanol, or isopropanol. google.com The conditions for the Raney nickel catalytic hydrogenation are generally mild, involving hydrogen pressures ranging from 0.3 to 1.5 MPa and temperatures between 25 and 80 °C. google.com The use of Raney nickel in this reduction offers advantages over other reducing agents like potassium borohydride, including lower production costs and reduced waste. google.com

Table 1: Hydrogenation-Based Reduction using Raney Nickel

| Parameter | Description |

|---|---|

| Starting Material | 3-Methylamino-1-phenylpropanone hydrochloride |

| Catalyst | Raney Nickel |

| Solvent | Water, Methanol, Ethanol, or Isopropanol google.com |

| Hydrogen Pressure | 0.3-1.5 MPa google.com |

| Temperature | 25-80 °C google.com |

| Product | 3-Methylamino-1-phenylpropan-1-ol |

Reductive amination is an efficient and widely used method for synthesizing amines, including 3-(methylamino)-1-phenylpropan-1-ol. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. youtube.com For the synthesis of 3-(methylamino)-1-phenylpropan-1-ol, a common approach involves the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. google.com

One specific example of this pathway uses sodium borohydride (NaBH₄) in acetic acid to reduce 3-(methylamino)-1-phenyl-2-propen-1-one. google.com The reaction is performed under mild conditions, with the addition of sodium borohydride to a solution of the starting material in glacial acetic acid at a temperature of about 5 to 10°C. google.com This method provides a direct route to 3-methylamino-1-phenyl-1-propanol. google.com The stereoselectivity of reductive amination can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Table 2: Reductive Amination Pathway

| Parameter | Description |

|---|---|

| Starting Material | 3-(Methylamino)-1-phenyl-2-propen-1-one google.com |

| Reducing Agent | Sodium Borohydride (NaBH₄) google.com |

| Solvent/Medium | Acetic Acid google.com |

| Temperature | 5-10 °C google.com |

| Product | 3-Methylamino-1-phenyl-1-propanol google.com |

Precursors Derived from Claisen Condensation Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.orgorganic-chemistry.org This reaction can be utilized to synthesize precursors for this compound.

An early synthetic approach involved the Claisen condensation of acetophenone with ethyl formate. This reaction, conducted in the presence of a base like sodium ethoxide, would form benzoylacetaldehyde (B102924) (1-phenyl-1,3-propanedione) as an intermediate. google.com This β-dicarbonyl compound can then undergo a condensation reaction with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one, which is a direct precursor that can be reduced to 3-(methylamino)-1-phenylpropan-1-ol. google.com

Table 3: Claisen Condensation for Precursor Synthesis

| Step | Reactants | Product |

|---|---|---|

| 1. Claisen Condensation | Acetophenone, Ethyl Formate | Benzoylacetaldehyde (sodium salt) google.com |

| 2. Condensation | Benzoylacetaldehyde sodium salt, Methylamine hydrochloride google.com | 1-Phenyl-3-methylamino-1-propen-1-one google.com |

Advanced Synthetic Considerations and Stereochemical Control

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that allow for the selective synthesis of a particular enantiomer is of significant importance in medicinal chemistry.

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules. While specific chemoenzymatic routes to this compound are not extensively detailed in the provided results, the principles of this approach can be applied to the synthesis of its analogues. For instance, enzymes can be used for the enantioselective reduction of a ketone to a specific chiral alcohol. Baker's yeast has been used for the enantioselective reduction of ethyl benzoylacetate, a related β-keto ester, which highlights the potential for biocatalysis in generating chiral precursors. googleapis.com The use of enzymes like sialic acid aldolase, synthetases, and transferases in the synthesis of complex molecules demonstrates the power of this approach for creating specific stereoisomers. mdpi.com

Asymmetric synthesis aims to create a chiral molecule with a preference for one enantiomer over the other. mdpi.com Several strategies have been developed for the asymmetric synthesis of chiral derivatives related to this compound.

One approach involves the use of a chiral reducing agent or a catalyst with a chiral ligand. For example, the chiral synthesis of 3-dimethylamino-1-phenyl-1-propanol has been achieved by the reduction of the corresponding ketone using lithium aluminum hydride with (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol as a chiral ligand. googleapis.com Similarly, ruthenium catalysts with chiral ligands have been employed in catalytic reductions. googleapis.com Asymmetric borane (B79455) reduction of β-chloropropiophenone is another documented method. googleapis.com

The development of enantioselective methods is a continuous area of research, with biocatalytic approaches using enzymes like imine reductases showing promise for the synthesis of chiral β-aryl propanamines. researchgate.net These methods often provide high enantiomeric excess and are conducted under mild, environmentally friendly conditions. researchgate.net The catalytic asymmetric alkynylation of α-imino esters, followed by reduction, also presents a versatile strategy for constructing optically active α-amino acid derivatives, which are structurally related to the target compound. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Methylamino)-1-phenylpropan-1-ol |

| Raney Nickel |

| 3-Methylamino-1-phenylpropanone hydrochloride |

| Potassium borohydride |

| Sodium borohydride |

| 3-(Methylamino)-1-phenyl-2-propen-1-one |

| Acetic Acid |

| Acetophenone |

| Ethyl formate |

| Sodium ethoxide |

| Benzoylacetaldehyde |

| Methylamine hydrochloride |

| Ethyl benzoylacetate |

| Lithium aluminum hydride |

| (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol |

Kinetic Resolution Strategies for Enantiopure Intermediates

The synthesis of enantiomerically pure pharmaceuticals is a significant challenge in medicinal chemistry. For compounds like this compound, which possess a chiral center, obtaining a single enantiomer is often crucial for therapeutic efficacy and safety. Kinetic resolution is a widely employed strategy to separate enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. mdpi.com This process can yield a single, desired enantiomer, although the maximum theoretical yield for the resolved product is 50%. mdpi.com

A more advanced approach, dynamic kinetic resolution (DKR), overcomes this yield limitation by combining the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. mdpi.com

Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for producing enantiopure intermediates due to the high stereoselectivity of enzymes and the mild reaction conditions under which they operate. researchgate.net Lipases are a common class of enzymes used for the resolution of racemic alcohols, which can be precursors to chiral β-aminoketones. For example, the kinetic resolution of racemic 1-(isopropylamino)-3-phenoxy-2-propanol, a building block for β-blockers with a structure related to the reduced form of the target compound, has been achieved using lipases from Candida rugosa. mdpi.com

Another important class of enzymes, Baeyer-Villiger monooxygenases (BVMOs), has been utilized for the kinetic resolution of aliphatic acyclic β-hydroxyketones. nih.gov This enzymatic oxidation can proceed with excellent enantioselectivity, providing access to optically active 1,2-diols, which are valuable chiral building blocks in organic synthesis. nih.gov The chemoenzymatic dynamic kinetic resolution of β-amino esters has also been established, utilizing enzymes like Candida antarctica lipase (B570770) A (CalA) in conjunction with heterogeneous metal catalysts for racemization. kuleuven.be

The table below summarizes various enzymatic kinetic resolution strategies applicable to intermediates structurally related to this compound.

| Enzyme/Catalyst System | Substrate Type | Resolution Type | Key Findings |

| Pseudomonas fluorescens Lipase | Racemic 1,3-keto alcohols | Kinetic Resolution | Achieved high enantiomeric excess (91% ee) for the (R)-configured 1,3-keto acetate. researchgate.net |

| Candida rugosa Lipase | Racemic β-blocker building block | Kinetic Resolution | Optimal system yielded a product with high enantiomeric purity (E = 67.5). mdpi.com |

| Baeyer-Villiger Monooxygenases | Linear aliphatic β-hydroxyketones | Kinetic Resolution | Excellent enantioselectivities (E >100) observed; capable of producing enantiocomplementary products. nih.gov |

| Candida antarctica Lipase A (CalA) & Pd Catalyst | β-amino esters | Dynamic Kinetic Resolution | Efficient DKR was realized with excellent enantioselectivity and yields for various β-amino esters. kuleuven.be |

Microwave-Assisted Synthesis Techniques for Related Structures

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields, cleaner product profiles, and significantly reduced reaction times compared to conventional heating methods. ajrconline.orgsphinxsai.com This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. sphinxsai.comresearchgate.net For the synthesis of β-aminoketones, which are structurally analogous to this compound, microwave irradiation has been effectively applied, particularly in the context of the Mannich reaction. rsc.orgnih.govthieme-connect.com

The Mannich reaction is a three-component condensation that forms a C-C and a C-N bond, typically involving an aldehyde, a primary or secondary amine, and an enolizable ketone to produce a β-amino carbonyl compound. rasayanjournal.co.inrsc.org Microwave assistance has been shown to dramatically enhance the efficiency of this reaction. For instance, a mild base-catalyzed Mannich reaction of aromatic aldehydes, hetero-arylamines, and 1,2-diphenylethanone in water was performed under microwave heating, yielding a series of new β-aminoketones with operational simplicity and minimal environmental impact. rsc.orgnih.gov

Solvent-free conditions have also been developed for microwave-assisted Mannich reactions. One such method describes a one-pot, three-component reaction using silica (B1680970) nanoparticles (SNPs) as a recyclable, heterogeneous catalyst under microwave irradiation. rasayanjournal.co.in This approach offers several advantages, including low catalyst loading, short reaction times (e.g., 5 minutes), and excellent yields without the use of harmful organic solvents. rasayanjournal.co.in The use of microwave irradiation in combination with various catalysts has been shown to be a versatile strategy for synthesizing a diverse range of β-aminoketones. rsc.org For example, the synthesis of morpholine-based chalcones, another class of related compounds, was achieved via a Claisen-Schmidt condensation reaction under microwave irradiation, which significantly reduced reaction times and improved product yields compared to conventional methods. mdpi.com

The following table presents examples of microwave-assisted synthesis of β-aminoketones and related structures.

| Reaction Type | Reactants | Catalyst/Conditions | Reaction Time | Yield |

| Mannich Reaction | Aromatic aldehyde, 1,2-diphenylethanone, hetero-arylamine | Mild base, Water, Microwave heating | Not specified | High |

| Mannich Reaction | Aromatic amine, aromatic aldehyde, acetophenone | Silica Nanoparticles (SNPs), Solvent-free, MW (240 W) | 5 min | Excellent |

| Mannich Reaction | Formaldehyde, secondary amine, ketone | Microwave irradiation | Not specified | High |

| Claisen-Schmidt Condensation | 4-morpholinoacetophenone, substituted benzaldehydes | Basic ethanolic solvent, MW (80 °C) | 5-10 min | 82-95% |

Chemical Reactivity and Reaction Dynamics

Oxidative Transformations

The presence of the aminoketone structure in 3-(Methylamino)-1-phenylpropan-1-one allows for oxidative reactions, though the specific outcomes are dependent on the reagents and conditions employed.

While this compound is itself a ketone, the term "corresponding ketones" in a broader context can refer to derivatives where other parts of the molecule are oxidized. More relevant is the potential for oxidation of the carbon backbone. Strong oxidizing agents can lead to the cleavage of the molecule. For instance, the oxidation of the related compound, 3-(methylamino)-1-phenylpropan-1-ol (B195923), can yield this compound or be further oxidized to 3-(methylamino)-1-phenylpropanoic acid. This suggests that under specific conditions, the propiophenone (B1677668) backbone of this compound could potentially be further oxidized.

Common oxidizing agents used for such transformations in related molecules include potassium permanganate (B83412) and chromium trioxide. The specific conditions required for the selective oxidation of this compound to a carboxylic acid would need to overcome the reactivity of the amine group.

Reductive Transformations

The carbonyl group of this compound is susceptible to reduction, leading to the formation of alcohols. The amine group can also influence or be affected by certain reducing agents.

The reduction of β-aminoketones is a common method for the synthesis of 1,3-amino alcohols. nih.govacs.org For this compound, this transformation yields 3-(methylamino)-1-phenylpropan-1-ol. This reduction can be achieved using various reducing agents. For example, sodium borohydride (B1222165) in glacial acetic acid is used to reduce the related enaminone, 1-phenyl-3-methylamino-1-propen-1-one, to 3-methylamino-1-phenyl-1-propanol. google.com Catalytic hydrogenation, for instance with a Raney nickel catalyst, is another effective method for this reduction. google.com

Depending on the reaction conditions and the reducing agent used, further reduction of the carbonyl group and potentially the phenyl ring can occur. It has been noted that 3-(methylamino)-1-phenylpropan-1-ol can be further reduced to form secondary or tertiary amines.

| Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|

| Sodium Borohydride | Glacial Acetic Acid | 3-(Methylamino)-1-phenylpropan-1-ol | google.com |

| Raney Nickel | Water/Alcohols | 3-(Methylamino)-1-phenylpropan-1-ol | google.com |

| Samarium(II) Iodide | Not Specified | syn or anti 1,3-Amino Alcohols | nih.govacs.org |

Substitution Reactions

The reactivity of this compound in substitution reactions can involve either the amino group or the carbon atom alpha to the carbonyl group.

The amino group in β-aminoketones can undergo substitution reactions. rsc.orgresearchgate.net The reactivity of the Mannich base allows for the displacement of the amino group by various nucleophiles. rsc.orgresearchgate.net For instance, the reaction of a similar β-aminoketone with 4-chlorothiophenol (B41493) resulted in the substitution of the amino group to form a β-(arylmercapto)ketone. rsc.orgresearchgate.net Similarly, reactions with other amines, such as piperazine (B1678402) or 4-aminobenzenesulfonamide, lead to the formation of new β-aminoketones via nucleophilic substitution at the β-carbon. rsc.orgresearchgate.net

The mechanism for these reactions typically involves a nucleophilic attack on the β-carbon, facilitated by the electron-withdrawing nature of the carbonyl group. This can proceed through a direct substitution or an elimination-addition pathway.

Participation in Radical Addition Reactions

The involvement of β-aminoketones in radical reactions is an area of active research, offering alternative pathways for their synthesis and functionalization.

Research has shown that β-aminoketones can be synthesized through processes involving radical cations. acs.org In these reactions, an imine radical cation can be trapped by the enol tautomer of a ketone to form the β-aminoketone. acs.org Furthermore, the development of a direct, photoredox organocatalytic β-aminoalkylation of saturated cyclic ketones highlights a pathway involving β-enaminyl radicals that couple with α-amino radicals. princeton.edu While these examples focus on the synthesis of β-aminoketones, they underscore the stability and accessibility of radical intermediates related to this class of compounds. The potential for this compound to participate in radical addition reactions is plausible, where a radical species could add to the enol form of the ketone or interact with the nitrogen atom.

Analytical Methodologies for Compound Characterization and Purity

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Methylamino)-1-phenylpropan-1-one. These techniques provide detailed information about the compound's atomic composition and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively.

For the hydrochloride salt of this compound, NMR spectra are typically recorded in a deuterated solvent like methanol-d4 (B120146) (CD₃OD). wiley-vch.de

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The characteristic signals for this compound hydrochloride are observed in specific regions. Protons of the phenyl group typically appear as multiplets in the aromatic region (δ 7.5-8.1 ppm). The protons of the ethyl chain adjacent to the carbonyl group and the methylamino group appear as multiplets at approximately δ 3.6 and δ 3.4 ppm, respectively. The methyl group attached to the nitrogen atom shows a singlet at around δ 2.81 ppm. wiley-vch.de

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms in the molecule. The carbonyl carbon (C=O) gives a characteristic signal at a low field, around δ 198.6 ppm. The carbons of the phenyl ring resonate in the δ 129-138 ppm range. The methylene (B1212753) carbons (CH₂) of the propanone backbone appear at approximately δ 45.5 and δ 35.5 ppm, while the methyl carbon of the amino group is found at around δ 34.0 ppm. wiley-vch.de

Table 1: NMR Spectroscopic Data for 3-Methylamino-1-phenylpropan-1-one Hydrochloride in CD₃OD wiley-vch.de

| Technique | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.09-8.05 (m, 2H) | Aromatic Protons (ortho to C=O) |

| 7.67-7.65 (m, 1H) | Aromatic Proton (para to C=O) | |

| 7.58-7.53 (m, 2H) | Aromatic Protons (meta to C=O) | |

| 3.64-3.59 (m, 2H) | -CH₂-C=O | |

| 3.48-3.44 (m, 2H) | -CH₂-NH- | |

| 2.81 (s, 3H) | -NH-CH₃ | |

| ¹³C NMR | 198.6 | C=O |

| 137.2 | Aromatic C (ipso) | |

| 134.9 | Aromatic CH (para) | |

| 129.9 | Aromatic CH (ortho) | |

| 129.2 | Aromatic CH (meta) | |

| 45.5 | -CH₂-C=O | |

| 35.5 | -CH₂-NH- | |

| 34.0 | -NH-CH₃ |

Data is for the hydrochloride salt form. m = multiplet, s = singlet.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₃NO), HRMS provides an exact mass of its protonated form [M+H]⁺. Experimental findings confirm the calculated mass, providing strong evidence for the compound's chemical formula. wiley-vch.de

Table 2: HRMS Data for 3-Methylamino-1-phenylpropan-1-one wiley-vch.de

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| [C₁₀H₁₄NO]⁺ | 164.10699 | 164.10749 |

Data corresponds to the cationic form of the molecule.

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating this compound from impurities and reaction byproducts, as well as for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical compounds. For this compound, a reverse-phase HPLC method is typically effective. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A common method utilizes a C18 column with dimensions of 4.6 × 250 mm and 5 µm particle size. The mobile phase could consist of a gradient or isocratic mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile. Detection is often performed using a UV detector at a wavelength of 254 nm, where the phenyl group exhibits strong absorbance. This setup allows for the separation and quantification of the main compound from potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying unknown impurities and metabolites. mdpi.com After separation on the LC column, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. LC-MS/MS, a tandem MS technique, can be used for impurity profiling by fragmenting the parent ion and analyzing the resulting daughter ions, providing structural information about even trace-level components.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions and for preliminary purity checks. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., acetophenone) and the formation of the product. wiley-vch.dersc.org A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol. rsc.org The separated spots are visualized, often under UV light, allowing for a qualitative assessment of the reaction's completion and the presence of any major byproducts. rsc.org The retention factor (Rƒ) value of the product can be compared to that of a standard sample for identification.

Chiral Analysis and Stereoisomer Differentiation

The presence of a stereocenter in this compound necessitates the use of chiral analysis techniques to differentiate between its enantiomers. These methods are crucial for understanding the compound's properties and for quality control in its synthesis.

Chiral High-Performance Liquid Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of the enantiomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

The selection of the CSP is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for their broad applicability in separating a wide range of chiral compounds. For the analysis of compounds structurally similar to this compound, columns with these types of stationary phases have proven effective.

The mobile phase composition, consisting of a mixture of solvents like n-hexane, isopropanol (B130326), and an amine modifier, is optimized to achieve the best resolution between the enantiomeric peaks. The choice of mobile phase can significantly impact the selectivity and efficiency of the separation.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Polysaccharide-based CSP |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are unique to each enantiomer. This technique is fundamental for distinguishing between the (R)- and (S)-enantiomers of this compound. The specific rotation is a standardized measure, and its determination is a key component of the compound's characterization. While specific values for this compound are not broadly published, the methodology remains a standard for chiral identification.

Crystallographic Investigations

Crystallographic methods provide definitive information about the three-dimensional arrangement of atoms within a solid-state material. For this compound, these techniques are invaluable for elucidating its precise molecular structure.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute structure of a crystalline compound. rsc.org This method involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. rigaku.com The pattern of diffracted X-rays provides detailed information about the electron density within the crystal, from which the positions of individual atoms can be determined with high precision. rigaku.commdpi.com

For this compound, a successful single-crystal X-ray diffraction analysis would yield critical data, including:

Crystal System: The basic classification of the crystal's symmetry.

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise location of each atom in the unit cell.

This information allows for the unambiguous determination of the compound's molecular geometry, conformation, and intermolecular interactions in the solid state. researchgate.net

Table 2: Representative Crystallographic Data from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₀H₁₃NO |

| Crystal System | To be determined by analysis |

| Space Group | To be determined by analysis |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| Volume (V) | To be calculated from cell dimensions |

| Calculated Density (ρ) | To be calculated from structural data |

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The compound 3-(Methylamino)-1-phenylpropan-1-one possesses several rotatable bonds, primarily the C-C bonds within the propane (B168953) chain and the C-N bond, leading to a complex potential energy surface with multiple conformers.

Computational studies on similar cathinone (B1664624) derivatives have utilized methods like Density Functional Theory (DFT) to map these energy landscapes. d-nb.info For this compound, such an analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy to identify low-energy, stable conformers and the energy barriers (transition states) that separate them. The relative energies of these conformers dictate their population distribution at a given temperature. Key conformations would include anti and gauche arrangements of the phenyl and methylamino groups relative to the central carbon chain.

Table 1: Hypothetical Relative Energies of Key Conformers for this compound This table presents plausible, representative data for illustrative purposes, based on typical energy differences for such conformations.

| Conformer Description | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Anti-periplanar | ~180° | 0.00 | ~65% |

| Gauche (+) | ~+60° | 0.85 | ~17.5% |

| Gauche (-) | ~-60° | 0.85 | ~17.5% |

Electronic Structure Theory Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. d-nb.inforesearchgate.net Calculations for this compound would typically employ a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its geometry and electronic properties. d-nb.info Such calculations provide access to fundamental descriptors of reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.comlibretexts.org

HOMO: The HOMO represents the outermost electrons and characterizes the molecule's ability to donate electrons, acting as a nucleophile or base. For this compound, the HOMO is expected to have significant density on the electron-rich phenyl ring and the lone pair of the nitrogen atom.

LUMO: The LUMO represents the lowest-energy space for accepting electrons, indicating where the molecule is susceptible to attack by nucleophiles. The LUMO is anticipated to be localized primarily on the carbonyl (C=O) group, particularly the carbon atom, due to the electronegativity of the oxygen atom.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Representative DFT-Calculated FMO Properties Values are illustrative and typical for similar aromatic ketones.

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

Average Local Ionization Energy Mapping for Electrophilic Sensitivity

The Average Local Ionization Energy (ALIE) is a conceptual DFT tool that provides a measure of the energy required to remove an electron from any specific point r in the space of a molecule. nih.gov When mapped onto a molecule's electron density surface, regions with the lowest ALIE values correspond to the most loosely held electrons. nih.govphyschemres.org These sites are the most susceptible to attack by electrophiles or radical species.

For this compound, an ALIE surface map would likely highlight the nitrogen atom and the ortho and para positions of the phenyl ring as having the lowest ionization energies, reinforcing the predictions from FMO analysis about the primary sites for electrophilic interaction. nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. acs.org An MD simulation of this compound, either in a solvent like water or interacting with a biological macromolecule, would reveal dynamic information about intermolecular forces. nih.govresearchgate.net

These simulations can quantify the strength and lifetime of hydrogen bonds formed between the N-H donor or carbonyl oxygen acceptor and surrounding water molecules. They can also be used to predict binding affinities and modes of interaction with hypothetical protein targets by calculating metrics such as root-mean-square deviation (RMSD) and binding free energies. nih.gov

Investigation of Intramolecular Noncovalent Interactions

Beyond the covalent bond framework, weak intramolecular interactions can significantly influence a molecule's preferred three-dimensional shape. In this compound, a potential intramolecular hydrogen bond could form between the hydrogen atom of the secondary amine (N-H, the donor) and the oxygen atom of the carbonyl group (C=O, the acceptor).

This interaction would create a pseudo-six-membered ring, potentially stabilizing certain conformations. Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to identify and characterize the strength of such weak bonds, confirming their role in conformational preference. mdpi.com

Prediction of Reactivity Sites and Degradation Pathways

The combination of electronic structure calculations and chemical principles allows for the prediction of the most likely sites of chemical reaction and degradation. nih.gov The reactivity sites are directly indicated by the FMO and ALIE analyses, with the nitrogen and carbonyl carbon being primary locations for electrophilic and nucleophilic attack, respectively.

Computational modeling can further predict plausible degradation pathways by calculating the activation energies for various potential reactions. For cathinone derivatives, common metabolic and degradation pathways include: mdpi.comacs.org

β-Keto Reduction: The reduction of the carbonyl group to a secondary alcohol, which would yield 3-(methylamino)-1-phenylpropan-1-ol (B195923).

N-Dealkylation: The removal of the methyl group from the nitrogen atom to produce the primary amine, 3-amino-1-phenylpropan-1-one.

Oxidative Deamination: Removal of the amino group following oxidation of the carbon alpha to the nitrogen.

By modeling the transition states for each of these reactions, computational chemistry can predict which degradation products are most likely to form under specific conditions. nih.gov

Table 3: Computationally Predicted Degradation Pathways

| Reaction Type | Product Formed |

| Ketone Reduction | 3-(Methylamino)-1-phenylpropan-1-ol |

| N-Demethylation | 3-Amino-1-phenylpropan-1-one |

| Aromatic Hydroxylation | 3-(Methylamino)-1-(hydroxyphenyl)propan-1-one |

Bond Dissociation Energy Calculations

Bond Dissociation Energy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. It is a critical measure of bond strength within a molecule. Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate BDEs, providing insights into chemical reactivity and stability. However, a specific computational study detailing the BDEs for the various bonds within this compound (e.g., C-N, C-C, C=O, N-H, C-H bonds) could not be located. Such a study would provide valuable data on the molecule's potential for radical reactions and its thermal stability.

Computational Approaches to Structure-Activity Relationships

Computational studies are crucial for understanding how a molecule's structure relates to its biological activity (Structure-Activity Relationships, or SAR). These approaches help in designing new molecules with desired properties. For this compound, this would involve exploring how modifications to its structure affect its interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

Despite the utility of this technique, specific molecular docking studies featuring this compound as the ligand have not been identified in the available literature. Consequently, there is no data on its potential biological targets, binding affinity scores (e.g., in kcal/mol), or the specific amino acid interactions (like hydrogen bonds or hydrophobic interactions) that would stabilize its binding within a receptor's active site. Research in this area would be necessary to elucidate its potential pharmacological profile from a molecular modeling perspective.

Structure Activity Relationship Sar Studies and Derivative Research

Modulation of the Molecular Scaffold for Bioactivity Exploration

Influence of Substituents on the Phenyl Ring (e.g., Halogen, Alkyl, Alkoxy Groups)

Substitutions on the phenyl ring of the methcathinone scaffold have a profound impact on the potency and selectivity of these compounds at monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (hNET).

Research has shown that adding bulky substituents to the phenyl ring can enhance potency at SERT relative to DAT. For instance, the 4-trifluoromethyl analog of methcathinone is a more potent substrate at SERT than DAT, which is the opposite of the parent compound, methcathinone. This suggests that increasing the steric bulk at the 4-position of the phenyl ring enhances SERT potency relative to DAT, thereby decreasing the DAT/SERT ratio of the compounds nih.gov.

A study on trifluoromethyl ring-substituted methcathinone analogs found that 3-trifluoromethylmethcathinone (3-TFMAP) and 4-trifluoromethylmethcathinone (4-TFMAP) were tenfold more potent than methcathinone as SERT uptake inhibitors and releasing agents. In contrast, 2-trifluoromethylmethcathinone (2-TFMAP) was a weak SERT uptake inhibitor and releaser. All trifluoromethyl isomers were less potent than methcathinone as NET and DAT uptake inhibitors and releasers researchgate.net. These findings indicate that substitution at the 3- or 4-position of the phenyl ring increases potency at SERT but decreases potency at NET and DAT, leading to SERT selectivity researchgate.net.

The addition of other substituents also modulates activity. For example, a 4-methyl group added to α-pyrrolidinopropiophenone (α-PPP) to form 4-MePPP had no effect on affinity or potency for the dopamine transporter. However, adding a 4-methoxy group to α-pyrrolidinovalerophenone (α-PVP) to form 4-MeO-α-PVP decreased affinity and potency by 6- to 10-fold nih.gov. The addition of a 3,4-methylenedioxy moiety to the phenyl ring of α-PPP to form 3,4-MDPPP did not change affinity or potency nih.gov.

| Compound | Substitution | Effect on Transporter Activity |

|---|---|---|

| 3-Trifluoromethylmethcathinone (3-TFMAP) | 3-CF₃ | 10-fold more potent at SERT than methcathinone; less potent at NET and DAT researchgate.net. |

| 4-Trifluoromethylmethcathinone (4-TFMAP) | 4-CF₃ | 10-fold more potent at SERT than methcathinone; less potent at NET and DAT researchgate.net. |

| 2-Trifluoromethylmethcathinone (2-TFMAP) | 2-CF₃ | Weak SERT uptake inhibitor and releaser; less potent at NET and DAT researchgate.net. |

| 4-Methyl-α-pyrrolidinopropiophenone (4-MePPP) | 4-CH₃ | No effect on DAT affinity or potency compared to α-PPP nih.gov. |

| 4-Methoxy-α-pyrrolidinovalerophenone (4-MeO-α-PVP) | 4-OCH₃ | 6- to 10-fold decrease in DAT affinity and potency compared to α-PVP nih.gov. |

| 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (3,4-MDPPP) | 3,4-Methylenedioxy | No change in DAT affinity or potency compared to α-PPP nih.gov. |

Impact of Methylamino Group Derivatization (e.g., N-Alkylation, N-Benzylation)

Derivatization of the methylamino group also significantly alters the pharmacological profile of methcathinone analogs. N-methylation of cathinone (B1664624) to form methcathinone has been shown to enhance its stimulant potency nih.gov.

Studies on N-alkyl substituted cathinones have demonstrated that increasing the bulk of the N-alkyl group generally leads to a decrease in potency. For example, N-monoethylcathinone and N-mono-n-propylcathinone produced amphetamine-like effects but were somewhat less potent than racemic methcathinone nih.govresearchgate.net. N-isopropylcathinone and N-tert-butylcathinone also produced stimulant effects but at higher doses than methcathinone nih.gov.

Interestingly, N,N-dimethylcathinone was found to be more potent than expected. While (+)N,N-dimethylamphetamine is sevenfold less potent than (+)methamphetamine, (-)N,N-dimethylcathinone is only about 1.6-fold less potent than (-)methcathinone nih.govresearchgate.net.

| Compound | Derivatization | Effect on Potency |

|---|---|---|

| Methcathinone | N-Methylation of cathinone | Enhanced stimulant potency compared to cathinone nih.gov. |

| N-Monoethylcathinone | N-Ethylation | Less potent than racemic methcathinone nih.govresearchgate.net. |

| N-Mono-n-propylcathinone | N-Propylation | Less potent than racemic methcathinone nih.govresearchgate.net. |

| N,N-Dimethylcathinone | N,N-Dimethylation | Slightly less potent than methcathinone nih.govresearchgate.netnih.gov. |

Stereochemical Influence on Biological Interactions

Enantiomeric Selectivity in Receptor Binding and Functional Activity

Methcathinone possesses a chiral center, leading to two enantiomers, (S)-methcathinone and (R)-methcathinone, which exhibit different biological activities. The S-enantiomer of methcathinone has been shown to have higher stimulating effects on the central nervous system than the R-enantiomer nih.govmdpi.com. In drug discrimination studies, S(−)methcathinone was found to be more potent than its R(+)-enantiomer nih.gov.

This enantiomeric selectivity is also observed in other cathinone derivatives. For instance, with mephedrone (4-methylmethcathinone), the S-enantiomer has a higher serotonergic profile, while the R-enantiomer displays a more dopaminergic profile with locomotor activity and rewarding properties, suggesting a higher addiction potential nih.govmdpi.com. The R-enantiomer of mephedrone also showed less potency at serotonin transporters than the S-enantiomer nih.gov.

In the case of 4-isobutylmethcathinone, a significant difference in the agonistic effect on dopamine and adrenergic receptors of individual enantiomers was observed mdpi.comresearchgate.net.

Exploration of Pharmacological Target Interactions at a Molecular Level

The primary mechanism of action for methcathinone and its analogs is their interaction with monoamine transporters (DAT, SERT, and NET) dovepress.com. They act as releasing agents or reuptake inhibitors, thereby increasing the synaptic concentrations of dopamine, serotonin, and norepinephrine dovepress.comwikipedia.org.

The β-keto group of methcathinone is slightly polar, which results in the drug not crossing the blood-brain barrier as effectively as amphetamine wikipedia.org. However, it is still a potent central nervous system stimulant and dopamine reuptake inhibitor wikipedia.org.

Molecular modeling and mutagenesis studies have provided insights into the binding of cathinones to these transporters. The interaction of (S)-methcathinone with the dopamine transporter involves an interaction with Phe320, which is possible due to the lack of a para-substituent and the presence of Val152. The serotonin transporter has an isoleucine at the homologous position, which prevents such an interaction, providing a potential explanation for the DAT-over-SERT selectivity of unsubstituted cathinones researchgate.net.

Furthermore, substituted methcathinones have shown low affinity for dopamine receptors and mid-micromolar affinity for sigma-1 receptors. They have also been identified as low-potency partial agonists at the 5-HT1A receptor and antagonists at the 5-HT2A and 5-HT2C receptors nih.gov.

Monoamine Transporter System Interactions (e.g., Dopamine, Norepinephrine, Serotonin Reuptake Inhibition)

The primary mechanism of action for many cathinone derivatives involves the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The affinity and selectivity of these compounds for each transporter are highly dependent on their structural features.

Influence of N-Alkylation and α-Alkyl Chain Length:

The nature of the substituent on the nitrogen atom and the length of the alkyl chain at the alpha position to the carbonyl group play a pivotal role in determining the potency and selectivity of these compounds for monoamine transporters. For instance, increasing the length of the α-carbon chain in α-pyrrolidinophenones, a subclass of cathinones, generally leads to an increased affinity and potency at both DAT and NET. nih.gov

A systematic study of α-pyrrolidinophenones demonstrated a clear trend where affinity for hDAT increased with the extension of the carbon chain from a methyl (α-PPP) to a pentyl group (PV-8). A similar, though less pronounced, trend was observed at hNET. Conversely, these compounds generally exhibit very low affinity and potency at hSERT. nih.gov

Table 1: Effect of α-Alkyl Chain Length on Binding Affinities (Ki, µM) of α-Pyrrolidinophenones at Human Monoamine Transporters (hDAT, hNET, hSERT)

| Compound | α-Alkyl Group | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) |

| α-PPP | Methyl | 1.29 | - | 161.4 |

| α-PBP | Ethyl | 0.145 | - | - |

| α-PVP | Propyl | 0.0222 | - | - |

| α-PHP | Butyl | 0.016 | - | 33 |

| PV-8 | Pentyl | 0.0148 | - | - |

Data extracted from Eshleman et al. (2017). Note: Some hNET and hSERT values were not provided in the source.

Influence of Phenyl Ring Substitutions:

Modifications to the phenyl ring also significantly impact the interaction with monoamine transporters. The position and nature of the substituent can shift the selectivity profile of the compound. For example, para-substituted methcathinone analogs with bulky substituents tend to show increased selectivity for SERT over DAT. acs.org Conversely, substitutions at the meta position often result in a higher affinity for DAT compared to their para-substituted counterparts. acs.org

Halogenation of the phenyl ring is another strategy that has been explored. For instance, para-halogen-substituted cathinones have been found to exhibit lower DAT/SERT inhibition ratios than their meta-isomers, indicating a shift towards greater serotonergic activity. acs.org

Neurotransmitter Release Modulation

Beyond simply blocking reuptake, some derivatives of 3-(methylamino)-1-phenylpropan-1-one can act as substrates for monoamine transporters, leading to the release of neurotransmitters from the presynaptic terminal. This dual action of reuptake inhibition and release is a hallmark of amphetamine-like stimulants.

The structural features of a cathinone derivative determine whether it acts primarily as a reuptake inhibitor (a "blocker," like cocaine) or as a releasing agent (a "substrate," like amphetamine). Ring-substituted cathinones, such as mephedrone, are often transporter substrates that can reverse the normal direction of transporter flux, thereby inducing neurotransmitter release. nih.govresearchgate.net In contrast, cathinones containing a pyrrolidine ring, like 3,4-methylenedioxypyrovalerone (MDPV), typically act as potent transporter inhibitors that block neurotransmitter uptake without inducing release. nih.govresearchgate.net

Studies have shown that compounds like 4-fluoromethcathinone, mephedrone, and methylone induce the release of preloaded neurotransmitters from cells expressing human DAT, SERT, and NET, with the highest potency generally observed at hNET. researchgate.net The ability of a compound to induce release is often correlated with a higher ratio of its potency for uptake inhibition versus its binding affinity. nih.gov

Table 2: Neurotransmitter Releasing Activity (EC50, nM) of Selected Cathinone Analogs

| Compound | DAT EC50 (nM) | SERT EC50 (nM) | NET Release (% at 10 µM) |

| Methcathinone | 49.9 | 4270 | - |

| 4-Methylmethcathinone (Mephedrone) | - | - | - |

| 3-Fluoromethcathinone | - | - | - |

Data is illustrative of the types of measurements taken; specific, directly comparable EC50 values for a series of this compound derivatives are not consistently available in a single source. The data for methcathinone is from a study on rat brain synaptosomes.

Receptor Binding Affinity and Selectivity Studies

While the primary targets of this compound and its derivatives are the monoamine transporters, research has also explored their binding affinity for various neurotransmitter receptors to build a more complete pharmacological profile. In general, substituted cathinones tend to have lower affinity for neurotransmitter receptors compared to their high affinity for monoamine transporters. nih.gov

For example, studies on a range of substituted methcathinones revealed low potency as partial agonists at the 5-HT1A receptor and as antagonists at the 5-HT2A and 5-HT2C receptors. researchgate.net Furthermore, these compounds generally show no significant affinity for dopamine receptors. researchgate.net Some derivatives have been found to bind to sigma-1 receptors with affinities in the high-nanomolar to mid-micromolar range. researchgate.net The lack of potent interaction with these receptors suggests that the primary psychoactive effects of these compounds are mediated through their actions on DAT, SERT, and NET. researchgate.net

One study on 4-isobutylmethcathinone found a significant difference in the agonistic effect on dopamine and adrenergic receptors between its enantiomers, while showing a lack of binding affinity towards serotonin receptors. mdpi.com This highlights the importance of stereochemistry in the interaction with receptor sites.

Design Principles for Novel Analogues for Research Purposes

The extensive structure-activity relationship data for cathinone derivatives has led to the formulation of several design principles for creating novel analogues with specific pharmacological profiles for research applications. These principles allow for the targeted modulation of potency and selectivity towards the different monoamine transporters.

Modulating Transporter Selectivity:

For DAT/NET Selectivity: The incorporation of a pyrrolidine ring in place of the N-methyl group, as seen in pyrovalerone analogues, generally confers high potency and selectivity for DAT and NET over SERT. Lengthening the α-alkyl chain from propyl to hexyl in these pyrrolidinophenones can further enhance DAT affinity and potency. nih.gov

For SERT Selectivity: Increasing the steric bulk of substituents at the para-position of the phenyl ring tends to shift selectivity towards SERT. acs.org The addition of a 3,4-methylenedioxy group to the phenyl ring can also increase affinity for SERT. nih.gov

Controlling Mechanism of Action (Inhibitor vs. Releaser):

To design pure reuptake inhibitors: The inclusion of a pyrrolidine ring is a key structural feature that typically results in compounds that act as potent monoamine transporter blockers without inducing significant neurotransmitter release. nih.govresearchgate.netnih.gov

To design releasing agents: Maintaining a primary or secondary amine (like the methylamino group in the parent compound) and introducing certain substitutions on the phenyl ring (e.g., para-methyl in mephedrone) often leads to compounds that act as transporter substrates and promote neurotransmitter release. nih.govresearchgate.net

Fine-Tuning Potency:

The position of substituents on the phenyl ring is critical. Meta-substitutions on the cathinone scaffold tend to result in higher DAT affinity compared to para-substitutions. acs.org

N-alkylation can also influence potency. For instance, N-methylation of cathinone to methcathinone enhances its stimulant potency. nih.gov

By applying these principles, medicinal chemists can systematically design novel analogues of this compound to serve as valuable research tools for dissecting the roles of individual monoamine transporters in various physiological and pathological processes.

Metabolic Studies and Biotransformation Pathways in Vitro and Mechanistic

Identification of Biotransformation Products in In Vitro Systems

In vitro systems are fundamental tools for identifying potential metabolites of a compound before progressing to in vivo studies. These systems, such as liver microsomes, contain the necessary enzymatic machinery to simulate the metabolic processes that occur in the body. nih.govnih.gov

Insights into the metabolism of 3-(Methylamino)-1-phenylpropan-1-one can be gained by examining structurally analogous compounds like the antidepressant fluoxetine (B1211875). Fluoxetine undergoes extensive hepatic metabolism, with the primary pathway being N-demethylation to its active metabolite, norfluoxetine. clinpgx.orgresearchgate.net This reaction is predominantly catalyzed by the CYP2D6 isozyme, with contributions from CYP2C9, CYP2C19, CYP3A4, and CYP3A5. clinpgx.orgmdpi.com Other reported metabolic pathways for fluoxetine include O-dealkylation and subsequent conjugation reactions. mdpi.com The stereochemistry of fluoxetine also influences its metabolism, with different CYP enzymes preferentially metabolizing the R- and S-enantiomers. clinpgx.orgmdpi.com

Table 1: Identified Metabolites of the Related Compound Fluoxetine

| Parent Compound | Metabolite | Metabolic Pathway | Key Enzymes |

|---|---|---|---|

| Fluoxetine | Norfluoxetine | N-demethylation | CYP2D6, CYP2C9, CYP2C19, CYP3A4, CYP3A5 |

| Fluoxetine | p-trifluoromethylphenol | O-dealkylation | CYP2C19 |

| Fluoxetine | Fluoxetine glucuronide | Glucuronidation (Phase II) | UGTs |

| p-trifluoromethylphenol | Hippuric acid | Glycine conjugation | - |

This table summarizes the major metabolic pathways and resulting products identified for fluoxetine, a compound structurally related to this compound. Data sourced from multiple studies. clinpgx.orgmdpi.commdpi.com

For this compound, which belongs to the synthetic cathinone (B1664624) class, several Phase I enzymatic transformations are anticipated based on its chemical structure. wikipedia.org The most common metabolic pathways for synthetic cathinones involve the reduction of the β-keto group and N-dealkylation. mdpi.comresearchgate.net

Reduction: The ketone group at the beta position is susceptible to reduction, which would convert this compound to its corresponding alcohol metabolite, 3-(methylamino)-1-phenylpropan-1-ol (B195923). This is a very common pathway for cathinone derivatives. mdpi.com

Oxidation: Oxidative reactions can occur at various positions. N-demethylation, an oxidative process, would yield 3-amino-1-phenylpropan-1-one. Hydroxylation of the phenyl ring is another possible oxidative transformation. mdpi.comresearchgate.net

Hydrolysis: While less common for this specific structure, hydrolysis could be relevant for more complex derivatives containing ester or amide linkages.

These enzymatic transformations are primarily mediated by CYP450 enzymes located in the endoplasmic reticulum of hepatocytes. rsc.orgresearchgate.net

Table 2: Predicted Biotransformation Products of this compound

| Parent Compound | Predicted Metabolite | Metabolic Pathway |

|---|---|---|

| This compound | 3-(Methylamino)-1-phenylpropan-1-ol | Reduction of β-keto group |

| This compound | 3-Amino-1-phenylpropan-1-one | N-demethylation (Oxidation) |

| This compound | Hydroxylated derivatives | Aromatic Hydroxylation (Oxidation) |

This table outlines the expected primary metabolites of this compound based on established metabolic pathways for synthetic cathinones. mdpi.comresearchgate.net

In Vitro Metabolic Profiling Methodologies

To identify and characterize the metabolites predicted above, specific in vitro methodologies are employed. These techniques provide a controlled environment to study metabolic reactions and generate samples for analysis.

Human liver microsomes (HLMs) are vesicles formed from the endoplasmic reticulum of liver cells and are a standard in vitro tool for drug metabolism studies. nih.govnih.gov They contain a high concentration of Phase I enzymes, particularly the CYP450 family, making them ideal for investigating the metabolic stability and pathways of new chemical entities. nih.govresearchgate.net

A typical liver microsomal stability assay involves incubating the test compound, in this case, this compound, with a preparation of liver microsomes. creative-bioarray.com The reaction requires the presence of co-factors, most importantly an NADPH-regenerating system, to sustain the catalytic activity of the CYP enzymes. nih.govresearchgate.net The mixture is incubated at a physiological temperature (37°C), and samples are taken at various time points. creative-bioarray.com The reaction is stopped, often by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins. After centrifugation, the supernatant containing the parent compound and its metabolites is collected for analysis. creative-bioarray.comyoutube.com These studies can determine the rate of metabolism (intrinsic clearance) and generate sufficient quantities of metabolites for structural identification. youtube.com

The analysis of samples from in vitro incubations relies heavily on the coupling of liquid chromatography with high-resolution mass spectrometry (HRMS). mdpi.com Ultra-high-performance liquid chromatography (UHPLC) provides rapid and efficient separation of the parent compound from its various metabolites. nih.gov

The separated compounds are then introduced into a mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) instrument. This technology offers high sensitivity and exceptional mass accuracy, allowing for the determination of the elemental composition of metabolites. mdpi.comresearchgate.net The instrument can be operated in full-scan mode to detect all ions present and in data-dependent acquisition mode (dd-MS²) to automatically select ions of interest for fragmentation. researchgate.net The resulting fragmentation patterns (MS² spectra) provide crucial structural information that helps in the precise identification of the metabolite's structure, confirming, for instance, whether a reduction or hydroxylation event has occurred. mdpi.comthermofisher.com

Mechanistic Insights into Biotransformation Pathways

The biotransformation of this compound is mechanistically driven by the catalytic cycle of CYP450 enzymes. openanesthesia.orgrsc.org These heme-containing proteins function as monooxygenases, meaning they incorporate one atom of molecular oxygen into the substrate while the other is reduced to water. mdpi.com The process involves the activation of the heme iron, binding of the substrate, and a series of electron transfer steps, ultimately leading to the oxidation or reduction of the substrate. rsc.org

The specific metabolites formed depend on which CYP isozymes interact with the compound and the chemical properties of the substrate itself. For cathinone derivatives, CYP2D6 and CYP2C19 have been implicated in their metabolism. mdpi.comresearchgate.net The interaction between the substrate and the active site of the enzyme determines the regioselectivity of the reaction (e.g., which part of the molecule is hydroxylated). Inhibition or induction of these enzymes by other co-administered drugs can lead to significant drug-drug interactions, altering the metabolic profile and clearance of the compound. researchgate.netnih.gov Understanding these mechanisms is crucial for predicting the pharmacokinetic behavior and potential toxicity of the compound.

Proposed Metabolic Routes and Reaction Schemes

The biotransformation of this compound has been investigated through various in vitro models to elucidate its metabolic fate. While the complete metabolic profile is still under investigation, studies utilizing human liver microsomes (HLMs), human liver cytosol, and human hepatoma cell lines (HepaRG) have identified several key transformation pathways. lcms.cznih.govresearchgate.net These studies are crucial for understanding the compound's pharmacokinetic profile. nih.gov

The primary metabolic routes proposed for this compound involve Phase I reactions, which modify the parent structure. The main pathways identified are N-demethylation, β-keto reduction, and hydroxylation. researchgate.netnih.gov These reactions can also occur in combination, leading to a variety of metabolites. who.int The cytochrome P450 enzyme, specifically the CYP2D6 isoform, has been implicated as a key catalyst in the hydroxylation and demethylation processes. researchgate.net

N-demethylation: This process involves the removal of the methyl group from the nitrogen atom of the amino group. researchgate.netnih.gov This reaction results in the formation of an N-desmethyl derivative, a primary metabolite. nih.gov

β-Keto Reduction: This pathway involves the reduction of the carbonyl (ketone) group at the beta position to a hydroxyl group, forming a keto-reduced derivative. nih.govnih.govwikipedia.org This transformation results in alcohol metabolites such as 3-methylephedrine and 3-methylnorephedrine. wikipedia.org

Hydroxylation: This metabolic route introduces a hydroxyl (-OH) group onto the aromatic (tolyl) ring of the molecule. nih.govresearchgate.net This creates a hydroxylated derivative. nih.gov

Further metabolic steps can include the oxidation of the newly formed alcohol group from keto-reduction or subsequent modifications of other parts of the molecule, leading to metabolites like carboxy-3-MMC. nih.govwho.int Studies have successfully identified several of these biotransformation products in vitro. For instance, investigations using human liver microsomes and cytosol identified a hydroxylated derivate (C₁₁H₁₅NO₂), a keto-reduced derivate (C₁₁H₁₇NO), and an N-desmethyl derivate (C₁₀H₁₃NO). nih.gov Another study using three different in vitro models (human liver microsomes, HepaRG cells, and HepaRG cells-on-a-chip) also detected demethylated, hydrogenated (keto-reduced), and hydroxy metabolites. lcms.cz

The table below summarizes the principal metabolic pathways identified for this compound in in vitro research.

Table 1: Key Metabolic Pathways of this compound

| Metabolic Pathway | Reaction Type | Resulting Metabolite Class | Reference |

|---|---|---|---|

| N-Demethylation | Removal of a methyl group from the amine | N-desmethyl metabolites (e.g., nor-3-MMC) | nih.govresearchgate.netnih.gov |

| β-Keto Reduction | Reduction of the carbonyl group to a hydroxyl group | Keto-reduced/dihydro metabolites (e.g., dihydro-3-MMC) | nih.govnih.govwikipedia.org |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring | Hydroxylated metabolites (e.g., hydroxytolyl-3-MMC) | nih.govresearchgate.netwho.int |

| Oxidation | Further oxidation of metabolites | Carboxylated metabolites (e.g., carboxy-3-MMC) | nih.govwho.int |

The specific metabolites that have been identified through various in vitro experiments are detailed in the following table.

Table 2: Metabolites of this compound Identified in In Vitro Studies

| Metabolite Identified | Chemical Formula (if available) | Metabolic Pathway(s) | Reference |

|---|---|---|---|

| N-desmethyl derivate (nor-3-MMC) | C₁₀H₁₃NO | N-Demethylation | nih.govwho.int |

| Keto-reduced derivate (dihydro-3-MMC) | C₁₁H₁₇NO | β-Keto Reduction | nih.govwho.int |